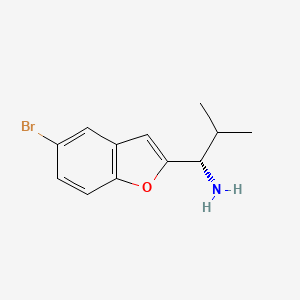![molecular formula C8H11BrN2S B13155157 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is a chemical compound with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol . This compound features a cyclobutyl ring substituted with a bromomethyl group and a thiadiazole ring, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole typically involves the following steps:
Cyclobutylmethylation: The starting material, cyclobutylmethanol, is reacted with a brominating agent such as phosphorus tribromide (PBr₃) to form 1-(bromomethyl)cyclobutane.
Thiadiazole Formation: The bromomethylated cyclobutane is then reacted with thiadiazole precursors under specific conditions to form the final product.
Análisis De Reacciones Químicas
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂).
Aplicaciones Científicas De Investigación
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole can be compared with other similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1,2,5-Thiadiazole Derivatives: These compounds have similar biological activities but differ in their substituents, affecting their overall properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with a thiadiazole ring, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11BrN2S |
|---|---|
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
3-[[1-(bromomethyl)cyclobutyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-12-11-7/h5H,1-4,6H2 |
Clave InChI |
FHVQYOOYMGDLNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=NSN=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)







methanol](/img/structure/B13155126.png)
![6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13155133.png)



